25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
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Overview
Description
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is a derivative of Vitamin D3, specifically designed for research purposes. It combines the biological activity of 25-Hydroxy Vitamin D3 with the biotinylaminopropyl ether moiety, which allows for easy attachment to various substrates, facilitating its use in biochemical assays and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether typically involves the following steps:
Hydroxylation: Vitamin D3 (cholecalciferol) undergoes hydroxylation in the liver to form 25-Hydroxy Vitamin D3.
Biotinylation: The 25-Hydroxy Vitamin D3 is then reacted with biotinylaminopropyl ether under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of Vitamin D3 are hydroxylated using enzymatic or chemical methods.
Biotinylation: The hydroxylated product is then biotinylated using automated synthesis equipment to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The biotinylaminopropyl ether moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated derivatives.
Biology: Employed in biochemical assays to study protein interactions and enzyme activities.
Medicine: Utilized in research related to Vitamin D metabolism and its effects on health.
Industry: Applied in the development of diagnostic kits and research tools.
Mechanism of Action
The mechanism of action of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether involves its interaction with Vitamin D receptors. The compound binds to these receptors, modulating gene expression and influencing various biological processes. The biotinylaminopropyl ether moiety allows for easy attachment to substrates, facilitating its use in assays and research .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxy Vitamin D3: The parent compound without the biotinylaminopropyl ether moiety.
1,25-Dihydroxy Vitamin D3: A more active form of Vitamin D3.
Biotinylated Vitamin D3: Similar to 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether but with different biotinylation sites.
Uniqueness
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is unique due to its combination of Vitamin D3 activity and biotinylation, which allows for versatile applications in research. Its ability to bind to Vitamin D receptors and its ease of attachment to various substrates make it a valuable tool in scientific studies .
Biological Activity
25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether is a derivative of vitamin D3 that has garnered attention for its potential biological activities. This compound combines the well-established effects of vitamin D with the biotinylation that may enhance its bioavailability and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in areas like bone health, immune function, and metabolic processes.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a hydroxyl group at the 25th position of the vitamin D3 molecule, along with a biotinylated side chain. This modification may influence its solubility and receptor binding affinity.
Property | Value |
---|---|
Molecular Formula | C₃₅H₅₃N₃O₃ |
Molecular Weight | 565.83 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under physiological conditions |
The primary mechanism by which 25-Hydroxy Vitamin D3 exerts its biological effects involves binding to the Vitamin D Receptor (VDR). This interaction triggers genomic and non-genomic pathways that regulate gene expression related to calcium and phosphate metabolism, immune response modulation, and cellular differentiation.
- Genomic Pathway : Upon binding to VDR, the complex translocates to the nucleus where it binds to Vitamin D Response Elements (VDREs) on target genes, influencing transcription.
- Non-Genomic Pathway : Involves rapid signaling events that affect cellular functions without altering gene expression directly.
Case Studies and Research Findings
- Bone Health : A study demonstrated that supplementation with 25-Hydroxy Vitamin D3 improved bone mineral density in subjects with vitamin D deficiency, highlighting its role in calcium homeostasis and bone metabolism .
- Immune Function : Research indicates that 25-Hydroxy Vitamin D3 enhances the innate immune response by modulating macrophage activity and promoting antimicrobial peptide production .
- Metabolic Effects : In diabetic models, administration of this compound has shown potential in improving insulin sensitivity and reducing inflammation, suggesting a role in metabolic syndrome management .
Pharmacokinetics
The pharmacokinetic profile of 25-Hydroxy Vitamin D3 indicates that it has a prolonged half-life compared to its parent compound, vitamin D3. This extended duration of action may be attributed to enhanced solubility due to biotinylation.
Parameter | Value |
---|---|
Half-Life | Approximately 15 days |
Peak Plasma Concentration | Achieved within 24 hours post-administration |
Comparative Analysis with Other Vitamin D Derivatives
To understand the unique properties of this compound, it is essential to compare it with other vitamin D derivatives:
Compound | Key Differences |
---|---|
1,25-Dihydroxyvitamin D3 (Calcitriol) | Active form; more potent but shorter half-life |
25-Hydroxyvitamin D2 | Less effective in raising serum calcium levels |
Biotinylated Vitamin D derivatives | Enhanced bioavailability and receptor binding |
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWCHUHMJQYIG-KSKKSAFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.